GSK269962A

Cardiovascular Disease Smooth Muscle Biology Kinase Inhibitor Potency

GSK269962A is a uniquely potent, ATP-competitive ROCK1/ROCK2 inhibitor (IC50 1.6/4 nM) with >30-fold kinase selectivity, orally bioavailable and validated in vasorelaxation (IC50 35 nM in rat aorta), blood pressure reduction, and AML tumor elimination models. Replacement of legacy probes Y-27632 or Fasudil with GSK269962A is essential for experiments requiring precise target engagement without off-target confounding—enabling reliable translation from ex vivo to in vivo chronic dosing studies.

Molecular Formula C29H30N8O5
Molecular Weight 570.6 g/mol
CAS No. 850664-21-0
Cat. No. B1663334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK269962A
CAS850664-21-0
SynonymsGSK 269962A
GSK-269962A
GSK269962A
N-(3-((2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo(4,5-c)pyridin-6-yl)oxy)phenyl)-4-((2-(4-morpholinyl)ethyl)oxy)benzamide
Molecular FormulaC29H30N8O5
Molecular Weight570.6 g/mol
Structural Identifiers
SMILESCCN1C2=CC(=NC=C2N=C1C3=NON=C3N)OC4=CC=CC(=C4)NC(=O)C5=CC=C(C=C5)OCCN6CCOCC6
InChIInChI=1S/C29H30N8O5/c1-2-37-24-17-25(31-18-23(24)33-28(37)26-27(30)35-42-34-26)41-22-5-3-4-20(16-22)32-29(38)19-6-8-21(9-7-19)40-15-12-36-10-13-39-14-11-36/h3-9,16-18H,2,10-15H2,1H3,(H2,30,35)(H,32,38)
InChIKeyYOVNFNXUCOWYSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GSK269962A (CAS 850664-21-0) – A High-Potency, Selective ROCK1/2 Inhibitor for Cardiovascular and Oncology Research


GSK269962A (GSK269962) is a synthetic small-molecule inhibitor belonging to the aminofurazan-based class of Rho-associated protein kinase (ROCK) inhibitors [1]. It demonstrates potent, ATP-competitive inhibition of both ROCK1 (IC50 = 1.6 nM) and ROCK2 (IC50 = 4-6 nM) in cell-free assays using recombinant human enzymes . The compound is orally bioavailable and exhibits a >30-fold selectivity window over a panel of serine/threonine kinases, including MSK1 (IC50 = 49 nM) and RSK1 (IC50 = 132 nM) . Its pharmacological profile includes pronounced vasodilatory, anti-inflammatory, and anti-leukemic activities, making it a valuable tool compound for investigating ROCK signaling pathways in smooth muscle function, cytoskeletal dynamics, and cancer cell proliferation .

Why Generic ROCK Inhibitors Cannot Replace GSK269962A in Critical Experimental Workflows


Substitution of GSK269962A with widely used generic ROCK inhibitors such as Y-27632 or Fasudil is scientifically invalid for applications requiring high target potency, precise kinase selectivity, and strong in vivo efficacy. These in-class compounds, while sharing the ROCK target, differ profoundly in their molecular pharmacology [1]. For example, Y-27632 is approximately 100-fold less potent against ROCK1 , and Fasudil exhibits micromolar potency with a broader off-target kinase inhibition profile . Such differences preclude direct interchangeability, as they fundamentally alter the required concentration for target engagement, introduce confounding off-target effects at experimentally relevant doses, and limit translational relevance due to poorer in vivo performance. The quantitative evidence detailed in Section 3 establishes GSK269962A as a uniquely positioned, non-substitutable tool for precise ROCK signaling interrogation and advanced preclinical disease modeling.

Quantitative Differentiators of GSK269962A Versus Comparator ROCK Inhibitors


ROCK1 Inhibitory Potency: GSK269962A Exhibits a 100-Fold Improvement Over Y-27632 and >1,000-Fold Over Fasudil

GSK269962A inhibits recombinant human ROCK1 with an IC50 of 1.6 nM [1]. In a direct comparison within the same publication, the widely used comparator Y-27632 displays an IC50 range of 140-220 nM , while Fasudil has a reported IC50 of 10.7 µM in independent studies [2]. This establishes GSK269962A as being at least 87-fold more potent than Y-27632 and over 6,600-fold more potent than Fasudil against ROCK1.

Cardiovascular Disease Smooth Muscle Biology Kinase Inhibitor Potency

ROCK2 Inhibitory Potency: GSK269962A Achieves Low Nanomolar Activity, Contrasting Micromolar Potency of Y-27632 and Fasudil

Against recombinant human ROCK2, GSK269962A exhibits an IC50 of 4-6 nM . This represents a significant potency advantage over Y-27632, which has a reported ROCK2 IC50 of 800 nM , and Fasudil, with an IC50 of 10.7 µM [1]. This low nanomolar potency for ROCK2 is critical for studies where complete inhibition of ROCK signaling is required at non-toxic concentrations.

Neurobiology Cytoskeleton Regulation Kinase Inhibitor Selectivity

Kinase Selectivity Profile: GSK269962A Provides a Defined, Narrow Off-Target Window Unlike Y-27632 and Fasudil

GSK269962A demonstrates a >30-fold selectivity for ROCK over a broad panel of serine/threonine kinases [1]. The off-target activities are explicitly quantified: it weakly inhibits MSK1 (IC50 = 49 nM) and RSK1 (IC50 = 132 nM) . In contrast, Y-27632 shows >100-fold selectivity for ROCK over other kinases [2] but exhibits significant activity against PRK2 (IC50 = 600 nM) . Fasudil has a much broader and less selective profile, inhibiting PKA (Ki = 1.6 µM), PKC (Ki = 3.3 µM), and MLCK (Ki = 36 µM) in addition to ROCK .

Chemical Biology Target Validation Kinase Profiling

Vasorelaxation Efficacy: GSK269962A is 10% More Potent than Its Structural Analog SB-772077-B in Functional Tissue Assays

In an ex vivo functional assay using preconstricted rat aortic rings, GSK269962A induced vasorelaxation with an IC50 of 35 nM [1]. In a direct comparison performed within the same experimental study, the closely related aminofurazan-based analog SB-772077-B exhibited a slightly higher IC50 of 39 nM [1]. This 10% difference in potency in a relevant functional tissue model highlights a subtle but measurable advantage for GSK269962A in vascular applications.

Cardiovascular Pharmacology Smooth Muscle Function Ex Vivo Tissue Bath

In Vivo Antihypertensive Efficacy: GSK269962A Matches SB-772077-B in Dose-Dependent Blood Pressure Reduction in Spontaneously Hypertensive Rats

Oral administration of GSK269962A produced a profound, dose-dependent reduction in systemic blood pressure in spontaneously hypertensive rats (SHR) [1]. At oral doses of 1, 3, and 30 mg/kg, the compound induced approximate reductions of 10, 20, and 50 mm Hg, respectively [1]. This efficacy was equivalent to that observed with its structural analog, SB-772077-B, in the same study [1]. The robust in vivo pharmacodynamic response underscores the compound's oral bioavailability and target engagement in a whole-animal model of disease.

In Vivo Pharmacology Hypertension Animal Disease Models

Selective Cytotoxicity in Acute Myeloid Leukemia (AML): GSK269962A Demonstrates Disease-Specific Anti-Proliferative Activity In Vitro and In Vivo

In a preclinical study evaluating GSK269962A in acute myeloid leukemia (AML), the compound selectively inhibited the growth and clonogenicity of AML cells compared to solid tumor cell lines [1]. Notably, in vivo administration of GSK269962A significantly eliminated leukemia cells from the bone marrow, liver, and spleen of an AML animal model and prolonged mouse survival [1]. The anti-leukemic effect was mechanistically linked to inhibition of the ROCK1/c-Raf/ERK signaling pathway [1]. Furthermore, a correlation was observed between ROCK1 protein expression levels and sensitivity to GSK269962A [1].

Hematologic Oncology Acute Myeloid Leukemia Preclinical Therapeutics

High-Impact Research Applications Where GSK269962A Provides a Definitive Scientific Advantage


High-Resolution Dissection of ROCK Signaling in Smooth Muscle and Vasculature

Leveraging its exceptional low nanomolar potency for both ROCK1 and ROCK2 (IC50 = 1.6 and 4-6 nM, respectively ), GSK269962A is the optimal choice for ex vivo tissue bath studies investigating vasorelaxation. Its demonstrated IC50 of 35 nM for inducing vasorelaxation in preconstricted rat aorta [1] ensures that complete ROCK inhibition can be achieved without solvent toxicity. The compound's >30-fold selectivity [1] and its robust, dose-dependent in vivo blood pressure lowering effect in spontaneously hypertensive rats [2] make it an ideal probe for studies aiming to translate ex vivo vascular findings to in vivo hemodynamic models.

Targeted Investigation of ROCK1 Dependency in Acute Myeloid Leukemia (AML) Pathogenesis

GSK269962A is uniquely positioned as a tool compound for probing ROCK1-driven oncogenic signaling in AML. Preclinical evidence demonstrates its selective growth inhibition of AML cells over solid tumor lines [3]. Critically, in vivo administration resulted in the elimination of leukemic cells from the bone marrow, liver, and spleen in an AML mouse model, leading to a significant survival benefit [3]. The established link between GSK269962A sensitivity and ROCK1 protein expression levels [3] provides a clear experimental rationale for its use in studies seeking to validate ROCK1 as a therapeutic target or in biomarker-driven preclinical investigations.

Precise Kinase Profiling Experiments Where Confounding Off-Target Effects Must Be Minimized

For studies requiring unambiguous attribution of a phenotypic outcome to ROCK inhibition, GSK269962A offers a cleaner selectivity profile compared to legacy inhibitors. Its off-target activities are low nanomolar and well-defined: MSK1 (IC50 = 49 nM) and RSK1 (IC50 = 132 nM) . In contrast, compounds like Fasudil inhibit multiple kinases (PKA, PKC, MLCK) at micromolar concentrations commonly used in cell culture . This narrow and characterized off-target window empowers researchers to design experiments with more confidence, reducing the likelihood that observed effects are due to unintended kinase modulation.

Development of Orally Bioavailable ROCK-Directed Therapies in Cardiovascular Disease Models

The validated oral bioavailability of GSK269962A, demonstrated by its dose-dependent antihypertensive effect following oral administration [2], makes it a superior tool for chronic dosing studies in vivo. Its ability to achieve a consistent, profound reduction in blood pressure in a hypertensive disease model distinguishes it from less bioavailable or less potent analogs. This property is essential for researchers requiring a reliable, orally active ROCK inhibitor to evaluate long-term therapeutic outcomes, target engagement pharmacodynamics, or combination therapies in models of hypertension, heart failure, or other chronic cardiovascular conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK269962A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.